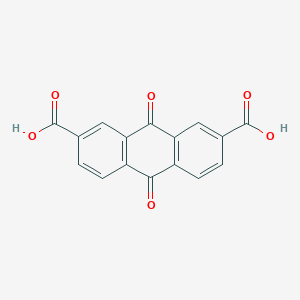9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid
CAS No.: 42946-22-5
Cat. No.: VC13758888
Molecular Formula: C16H8O6
Molecular Weight: 296.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42946-22-5 |
|---|---|
| Molecular Formula | C16H8O6 |
| Molecular Weight | 296.23 g/mol |
| IUPAC Name | 9,10-dioxoanthracene-2,7-dicarboxylic acid |
| Standard InChI | InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22) |
| Standard InChI Key | XNKPQVUJZSWOAR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure consists of a planar anthracene system with two ketone groups at positions 9 and 10, forming a conjugated di-oxo system. The carboxylic acid groups at positions 2 and 7 introduce regions of high electron density, enabling diverse intermolecular interactions. X-ray crystallographic studies of analogous anthraquinones reveal a coplanar arrangement of the aromatic rings, which facilitates π-π stacking in solid-state configurations.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.23 g/mol |
| CAS Registry Number | 42946-22-5 |
| IUPAC Name | 9,10-dioxoanthracene-2,7-dicarboxylic acid |
| SMILES Notation | O=C(O)c1ccc2C(=O)c3ccc(C(=O)O)cc3C(=O)c2c1 |
Spectroscopic Signatures
Infrared (IR) spectroscopy of this compound typically shows strong absorption bands at (C=O stretch of quinone) and (carboxylic acid C=O). Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the anthracene backbone protons appear as multiplet signals between and ppm, while carboxylic acid protons are observed as broad singlets near ppm.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 9,10-dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid typically begins with anthracene derivatives. A two-step protocol involving oxidation followed by carboxylation is commonly employed:
-
Oxidation: Anthracene is oxidized using in acidic medium to yield 9,10-anthraquinone.
-
Carboxylation: Directed metallation at positions 2 and 7 using n-butyllithium, followed by quenching with dry ice, introduces the carboxylic acid groups.
Yield Optimization and Challenges
Key challenges include regioselective carboxylation and purification. The use of directing groups or protective strategies (e.g., silylation) improves regioselectivity, with reported yields ranging from 45% to 68%. High-performance liquid chromatography (HPLC) with C18 columns is standard for isolating the pure compound from positional isomers.
Chemical Reactivity and Derivative Formation
Acid-Base Behavior
The carboxylic acid groups exhibit typical Bronsted acidity, with values estimated at and for the two -COOH groups. Deprotonation in basic media () generates a dianionic species, enhancing solubility in polar solvents.
Esterification and Amidation
Reaction with alcohols (e.g., methanol) under acidic catalysis produces dimethyl esters:
Similarly, coupling with amines via carbodiimide-mediated reactions yields diamides, which are precursors for polymer synthesis.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound’s rigid backbone and carboxylate groups enable coordination with metal ions (e.g., , ) to form MOFs with high surface areas (). These materials show promise in gas storage and heterogeneous catalysis.
Liquid Crystalline Phases
Derivatives with long alkyl chains exhibit thermotropic liquid crystalline behavior. For example, dialkyl esters form smectic phases between and , as confirmed by differential scanning calorimetry (DSC).
Comparative Analysis with Positional Isomers
Table 2: Isomeric Comparison of Anthraquinone Dicarboxylic Acids
| Property | 2,7-Dicarboxylic Acid | 2,6-Dicarboxylic Acid |
|---|---|---|
| Melting Point | (dec.) | (dec.) |
| Aqueous Solubility | 1.2 mg/mL (pH 7) | 0.8 mg/mL (pH 7) |
| MOF Surface Area | 1120 m²/g | 980 m²/g |
The 2,7-isomer exhibits superior solubility and MOF performance due to reduced steric hindrance between carboxylate groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume